molecular formula C16H20ClNO B2744678 3-(4-chlorophenyl)-1-cyclopropanecarbonylazepane CAS No. 1797350-73-2

3-(4-chlorophenyl)-1-cyclopropanecarbonylazepane

Cat. No.: B2744678
CAS No.: 1797350-73-2
M. Wt: 277.79
InChI Key: PPJNOHDSTHAFDQ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-cyclopropanecarbonylazepane is a synthetic organic compound featuring a seven-membered azepane ring core, substituted at the 3-position with a 4-chlorophenyl group and at the nitrogen atom with a cyclopropanecarbonyl moiety. This specific molecular architecture makes it a compound of significant interest in advanced chemical and pharmacological research. Its structural elements are commonly found in compounds that act on the central nervous system. For instance, similar azepane derivatives are investigated for their activity on voltage-gated ion channels, which are critical targets for anticonvulsant therapies . The cyclopropanecarbonyl group is a strategically important motif in medicinal chemistry, often used to fine-tune a molecule's metabolic stability and binding affinity. Researchers may utilize this chemical as a key intermediate or precursor in the development of novel bioactive molecules . It is also a valuable scaffold for constructing more complex chemical entities in drug discovery programs, particularly those focused on neurological disorders or exploring protein degradation pathways . This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions, referring to the material safety data sheet (MSDS) for detailed safety information.

Properties

IUPAC Name

[3-(4-chlorophenyl)azepan-1-yl]-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO/c17-15-8-6-12(7-9-15)14-3-1-2-10-18(11-14)16(19)13-4-5-13/h6-9,13-14H,1-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJNOHDSTHAFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-cyclopropanecarbonylazepane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzyl chloride with cyclopropanecarbonyl chloride in the presence of a base to form the intermediate 4-chlorophenylcyclopropanecarbonyl chloride. This intermediate is then reacted with azepane under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-cyclopropanecarbonylazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-1-cyclopropanecarbonylazepane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-cyclopropanecarbonylazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-1-cyclopropanecarbonylazepane is unique due to its combination of a cyclopropane ring and an azepane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Biological Activity

3-(4-Chlorophenyl)-1-cyclopropanecarbonylazepane is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 3-(4-Chlorophenyl)-1-cyclopropanecarbonylazepane
  • Molecular Formula : C13H14ClN
  • Molecular Weight : 235.71 g/mol

The compound features a cyclopropane ring and a chlorophenyl group, which are critical for its biological activity.

The biological activity of 3-(4-chlorophenyl)-1-cyclopropanecarbonylazepane is primarily attributed to its ability to interact with various biological targets:

  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Enzyme Inhibition : It has been suggested that the compound could inhibit specific enzymes involved in metabolic processes, impacting cell proliferation and survival.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that 3-(4-chlorophenyl)-1-cyclopropanecarbonylazepane exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Potential : The compound has shown promise in inhibiting the growth of cancer cell lines, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Effects : There is evidence indicating that this compound may possess anti-inflammatory properties, possibly through the modulation of inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits proliferation in breast cancer cells
Anti-inflammatoryReduces cytokine production in vitro

Case Study: Anticancer Activity

In a study conducted on various cancer cell lines, 3-(4-chlorophenyl)-1-cyclopropanecarbonylazepane demonstrated significant cytotoxicity. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase. This finding suggests that the compound could be further developed as a therapeutic agent for cancer treatment.

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) suggesting that the compound could serve as a lead structure for developing new antibiotics.

Q & A

Basic Research Questions

Q. How can 3-(4-chlorophenyl)-1-cyclopropanecarbonylazepane be synthesized, and what analytical methods are critical for confirming its structural integrity?

  • Methodology : The synthesis typically involves multi-step organic reactions, starting with functionalization of the azepane ring (a seven-membered nitrogen-containing heterocycle) followed by cyclopropane ring formation and chlorophenyl group incorporation. For example, analogous compounds like N-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)azepane-1-carboxamide are synthesized via sequential acylation, nucleophilic substitution, and cyclization under controlled conditions (e.g., using anhydrous solvents like THF or DCM and catalysts like palladium for cross-coupling reactions) .
  • Structural Confirmation : High-resolution techniques such as NMR (¹H/¹³C, COSY, HSQC), mass spectrometry (HRMS), and X-ray crystallography are essential. For instance, cyclopropane ring geometry and substituent orientation can be validated via NOESY NMR or crystallographic data .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound, and how do they influence experimental design?

  • Methodology : Solubility profiling in polar (e.g., DMSO, water) and nonpolar solvents (e.g., hexane) is critical for reaction optimization. Stability studies under varying pH, temperature, and light exposure (via HPLC or TGA analysis) inform storage conditions. For example, cyclopropane-containing compounds may exhibit sensitivity to thermal degradation, requiring inert atmospheres during synthesis .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the optimization of 3-(4-chlorophenyl)-1-cyclopropanecarbonylazepane for target-specific bioactivity?

  • Methodology : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites, while molecular docking (using software like AutoDock Vina) evaluates binding affinities to biological targets (e.g., enzymes, receptors). For example, fluorophenyl analogs show enhanced binding to CNS targets due to halogen interactions .
  • Data Interpretation : Compare computational predictions with experimental IC₅₀ values from enzyme assays. Discrepancies may arise from solvent effects or protein flexibility, necessitating MD simulations for refinement .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., divergent IC₅₀ values in kinase inhibition assays)?

  • Methodology :

  • Standardization : Ensure consistent assay conditions (e.g., ATP concentration, incubation time).
  • Orthogonal Validation : Use complementary techniques (e.g., SPR for binding kinetics, cellular assays for functional activity).
  • Meta-Analysis : Statistically aggregate data from multiple studies (e.g., via Bayesian modeling) to identify outliers or confounding variables (e.g., impurity profiles) .

Q. How can the structure-activity relationship (SAR) of this compound be systematically explored to enhance selectivity toward a specific pharmacological target?

  • Methodology :

  • Analog Synthesis : Modify the cyclopropane ring (e.g., substituent size, stereochemistry) and azepane carbonyl group (e.g., replace with sulfonamide).
  • Biological Screening : Test analogs against a panel of related targets (e.g., GPCRs, kinases) to map selectivity.
  • Multivariate Analysis : Use PCA or cluster analysis to correlate structural features (e.g., logP, polar surface area) with activity .

Theoretical and Methodological Frameworks

Q. How can a conceptual framework (e.g., ligand efficiency metrics) be applied to prioritize derivatives for preclinical development?

  • Methodology : Calculate ligand efficiency (LE), lipophilic ligand efficiency (LLE), and other metrics to balance potency and physicochemical properties. For example, prioritize compounds with LE > 0.3 and LLE > 5 to ensure druggability .

Q. What experimental designs mitigate biases in evaluating the compound’s pharmacokinetic (PK) properties?

  • Methodology :

  • In vitro : Use Caco-2 cells for permeability studies and liver microsomes for metabolic stability.
  • In vivo : Apply crossover PK studies in rodents to control inter-subject variability.
  • Statistical Rigor : Power analysis to determine sample size and randomized dosing schedules .

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